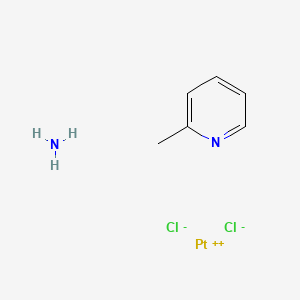

azane;dichloroplatinum;2-methylpyridine

Beschreibung

Context of Platinum-Based Antineoplastic Agents in Cancer Therapy

Platinum-based antineoplastic drugs, often referred to as platins, are a significant class of chemotherapeutic agents utilized in cancer treatment. wikipedia.org These coordination complexes of platinum are employed in nearly half of all chemotherapy regimens. wikipedia.org Their mechanism of action primarily involves causing crosslinking in DNA, forming various adducts such as monoadducts, interstrand crosslinks, intrastrand crosslinks, and DNA-protein crosslinks. wikipedia.org These crosslinks predominantly occur at the N-7 position of guanine (B1146940) bases, inhibiting DNA repair and synthesis, ultimately leading to cancer cell death. wikipedia.org

The discovery of the anti-tumor properties of platinum complexes was serendipitous, stemming from observations in the 1960s regarding the effects of an electric field on bacterial growth in the presence of platinum electrodes. researchgate.netnih.gov This led to the identification of cisplatin (B142131) as the active agent. researchgate.netnih.gov Cisplatin, the first platinum-based drug, was approved by the U.S. Food and Drug Administration (FDA) in 1978 and demonstrated significant efficacy, particularly in treating testicular cancer, dramatically improving cure rates. wikipedia.orgresearchgate.netnih.gov It is also effective against other malignancies, including ovarian and bladder cancers. researchgate.netnih.govmedicalnewstoday.com Despite its effectiveness, cisplatin is associated with considerable toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity, and its clinical utility is limited by the development of drug resistance. nih.govfrontiersin.orgbohrium.commdpi.com

Evolution of Platinum Analogs and the Design Rationale for Picoplatin Development

The limitations of cisplatin, particularly its toxicity profile and the emergence of resistance, spurred the development of subsequent generations of platinum-based drugs. frontiersin.orgbohrium.comnih.govoncohemakey.com The goal was to identify analogs with reduced toxicity, improved pharmacokinetic profiles, a broader spectrum of activity, and the ability to overcome resistance mechanisms. bohrium.comnih.govoncohemakey.com

The second-generation platinum analog, carboplatin (B1684641), was developed by modifying the leaving groups of cisplatin, replacing the two chloride ligands with a cyclobutanedicarboxylate moiety. frontiersin.orgoncohemakey.com This alteration resulted in reduced nephrotoxicity and neurotoxicity compared to cisplatin, although myelosuppression became a dose-limiting toxicity. frontiersin.orgoncohemakey.com Carboplatin was approved in 1989 and is widely used, particularly for ovarian and lung cancers. researchgate.netnih.govmedicalnewstoday.comfrontiersin.org

Oxaliplatin (B1677828) represents a third generation, characterized by a diaminocyclohexane (DACH) carrier ligand. frontiersin.orgnih.govoncohemakey.com Approved in 1994, oxaliplatin demonstrated activity against colorectal cancer, including cisplatin-resistant cell lines, and is often used in combination regimens. researchgate.netnih.govmedicalnewstoday.comfrontiersin.orgoncohemakey.com Its resistance mechanisms can differ from cisplatin and carboplatin, sometimes involving ERCC1 overexpression. google.com

Despite the advancements with carboplatin and oxaliplatin, drug resistance remains a major challenge in platinum-based chemotherapy. Mechanisms of resistance include reduced cellular uptake, increased intracellular inactivation by thiol-containing molecules like glutathione (B108866) (GSH), and enhanced DNA repair or tolerance to platinum-DNA adducts. frontiersin.orggoogle.commdpi.com

Picoplatin (cis-amminedichlorido(2-methylpyridine)platinum(II)) was developed as a novel platinum(II) complex with a design rationale specifically aimed at overcoming certain resistance mechanisms, particularly thiol-mediated inactivation. researchgate.netnih.govmdpi.comresearchgate.net The introduction of a bulky ligand was a key aspect of its design. researchgate.netnih.govmdpi.comresearchgate.net

Overview of Picoplatin's Unique Structural Features and Steric Hindrance Principles

Picoplatin possesses a distinct chemical structure compared to cisplatin, carboplatin, and oxaliplatin. While it retains the central platinum(II) ion and two chloride leaving groups like cisplatin, one of the ammine ligands is replaced by a 2-methylpyridine (B31789) ligand. mdpi.comresearchgate.net This substitution is crucial to picoplatin's intended mechanism for overcoming resistance.

The 2-methylpyridine ligand is significantly bulkier than the ammine ligand it replaces. This bulky group is positioned adjacent to the platinum center. The principle of steric hindrance dictates that this bulky ligand creates a physical barrier around the platinum atom. mdpi.comrsc.orgnih.govresearchgate.net This steric protection is designed to hinder the approach and binding of intracellular nucleophiles, such as glutathione, to the platinum center. mdpi.comresearchgate.net In traditional platinum drugs like cisplatin and carboplatin, reaction with these thiols can lead to inactivation of the drug before it reaches and interacts with its primary target, DNA. frontiersin.orggoogle.commdpi.com By sterically blocking these interactions, picoplatin is hypothesized to have a reduced susceptibility to thiol-mediated detoxification pathways. mdpi.com

This structural modification and the resulting steric hindrance are intended to allow a greater proportion of the picoplatin dose to reach the cell nucleus and form DNA adducts, even in cancer cells with elevated levels of glutathione or other detoxification mechanisms. mdpi.comnih.govnih.gov Preclinical studies have supported this, showing that picoplatin can retain cytotoxic activity in cisplatin- and carboplatin-resistant cell lines and that its cellular accumulation can be higher in these resistant cells compared to traditional platinum agents. google.commdpi.comnih.govnih.gov The slower kinetics of substitution reactions on the platinum center due to the steric hindrance provided by the 2-methylpyridine group is also considered an important factor influencing its therapeutic activity. nih.gov

Research findings have explored picoplatin's activity in various cancer types, including small-cell lung cancer (SCLC), colorectal cancer, and ovarian cancer, particularly in platinum-refractory or resistant settings. google.commdpi.comnih.govacs.org Studies have indicated that picoplatin can overcome resistance mechanisms related to decreased cellular uptake and inactivation by thiol compounds. google.commdpi.com

While picoplatin shares the fundamental mechanism of DNA binding and interference with replication and transcription leading to apoptosis with other platinum drugs, its unique structural feature and the application of steric hindrance principles represent a rational design strategy to address a key limitation of earlier platinum analogs. google.com

Research Findings Overview

| Study Type | Cancer Type(s) | Key Finding(s) | Source(s) |

| Preclinical (In vitro/vivo) | SCLC, Ovarian, Colon | Retained cytotoxicity in cisplatin/carboplatin-resistant cell lines. google.comnih.govnih.gov Higher cellular accumulation than cisplatin/carboplatin in resistant cells. nih.govnih.gov Overcomes resistance due to elevated glutathione and decreased uptake. google.commdpi.comnih.gov | google.commdpi.comnih.govnih.gov |

| Phase II Clinical Trials | SCLC (platinum-refractory/resistant), Ovarian, Mesothelioma, Metastatic Breast Cancer | Demonstrated some degree of tumor response and potential to limit disease progression in certain platinum-resistant populations. mdpi.comnih.gov | mdpi.comnih.gov |

| Phase I Clinical Trials | Non-hematological malignancies, Colorectal Cancer, Hormone Refractory Prostate Cancer, Lymphoma, Small Intestine Cancer | Evaluated efficacy in monotherapy and combination regimens. viamedica.pl | viamedica.pl |

Eigenschaften

Key on ui mechanism of action |

Picoplatin causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription. |

|---|---|

CAS-Nummer |

181630-15-9 |

Molekularformel |

C6H10Cl2N2Pt |

Molekulargewicht |

376.14 g/mol |

IUPAC-Name |

azane;dichloroplatinum;2-methylpyridine |

InChI |

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

IIMIOEBMYPRQGU-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=CC=CC=N1.N.Cl[Pt]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not soluble in water. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AMD 473 AMD-473 AMD473 amminedichloro(2-methylpyridine)platinum(II) Cis-amminedichloro(2-methylpyridine)platinum(II) JM-473 JM473 picoplatin ZD 0473 ZD-0473 ZD0473 |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Picoplatin Action

DNA Adduct Formation and Damage Response

The principal mechanism of action for Picoplatin, like other platinum-based drugs, involves direct interaction with nuclear DNA. nih.govresearchgate.net This interaction leads to the formation of DNA adducts, which are lesions that disrupt the normal structure and function of DNA, triggering a cellular damage response that ultimately results in apoptosis. researchgate.net

Picoplatin functions as a DNA alkylating agent, forming covalent bonds with the DNA molecule. cancer.govresearchgate.net After entering the cell and aquation, the platinum atom of Picoplatin binds to the nitrogen atoms of purine (B94841) bases in the DNA, with a preference for the N7 position of guanine (B1146940). This binding results in the formation of various types of adducts, most notably inter-strand and intra-strand cross-links. researchgate.netresearchgate.net

Intra-strand adducts: These are the most common type of lesion, where Picoplatin forms a cross-link between two adjacent bases on the same strand of DNA, typically between two guanine residues (GG adducts) or a guanine and an adjacent adenine (B156593) (AG adducts). researchgate.net

Inter-strand adducts: These cross-links form between bases on opposite strands of the DNA double helix. researchgate.netresearchgate.net By physically tethering the two strands together, these adducts are particularly disruptive to DNA metabolism.

The sterically bulky 2-methylpyridine (B31789) group in Picoplatin's structure influences the geometry of these adducts, which is thought to contribute to its ability to overcome resistance mechanisms that can repair adducts from other platinum drugs. researchgate.net

The formation of these DNA adducts creates significant structural distortions in the DNA double helix. researchgate.net These lesions serve as physical roadblocks that stall the progression of DNA polymerase and RNA polymerase along the DNA template. drugbank.comresearchgate.net The inability of these enzymes to proceed past the platinum-DNA adducts leads to a halt in both DNA replication and transcription. drugbank.comresearchgate.net This inhibition of nucleic acid synthesis prevents cell division and the production of essential proteins, ultimately contributing to the compound's cytotoxic effect. researchgate.net

Induction of Cellular Apoptosis and Cell Cycle Perturbations

The extensive DNA damage caused by Picoplatin adducts triggers the cell's DNA damage response (DDR) pathways. mdpi.com If the damage is too severe to be repaired, these pathways signal for the initiation of programmed cell death, or apoptosis. drugbank.comresearchgate.net The cell recognizes the irreparable DNA damage as a threat to genomic integrity and activates a cascade of proteins that execute the apoptotic process, leading to the systematic dismantling of the cell. nih.gov

In conjunction with inducing apoptosis, Picoplatin also causes significant perturbations in the cell cycle. nih.gov By arresting the cell cycle, the cell attempts to provide time for DNA repair before proceeding with division. Studies have shown that Picoplatin can induce S-phase arrest, preventing the cell from completing DNA synthesis. nih.gov This corroborates its primary mechanism of interfering with DNA replication. nih.gov In some cancer cell lines, treatment with Picoplatin leads to a decrease in the G2/M phase population, further indicating a block in cell cycle progression. nih.gov Downregulation of key cell cycle genes, such as those for cyclin A1 and Polo-like kinase 1, has been observed following Picoplatin treatment. nih.gov

Cellular Uptake and Intracellular Localization of Picoplatin

The efficacy of Picoplatin is dependent on its ability to enter the cell and reach its nuclear DNA target. Cellular accumulation of Picoplatin can be significantly higher compared to cisplatin (B142131) or carboplatin (B1684641) in certain cell lines. nih.gov Studies have identified that organic cation transporters (OCTs), specifically OCT1 and OCT2, play a role in modulating the uptake of Picoplatin into cancer cells. clinpgx.org The expression of these transporters enhances the cellular uptake of the drug and the subsequent formation of DNA adducts. clinpgx.org Consequently, higher expression levels of OCT1 and OCT2 can lead to increased cytotoxicity from Picoplatin. clinpgx.org Once inside the cell, Picoplatin localizes to the nucleus to interact with DNA. researchgate.net

Interaction with Cellular Biomacromolecules Beyond DNA

The reactivity of Picoplatin with several model proteins has been investigated using techniques such as electrospray ionization mass spectrometry (ESI-MS) and X-ray crystallography. rsc.org These studies reveal that Picoplatin can form adducts with proteins by binding to specific amino acid residues. rsc.org

When reacting with hen egg white lysozyme (B549824) (HEWL) and bovine pancreatic ribonuclease A (RNase A), ESI-MS data show that platinum fragments from Picoplatin, often retaining the 2-methylpyridine ligand, bind to these proteins. rsc.org X-ray crystallography has provided detailed insights into the specific binding sites. rsc.org

Lysozyme (HEWL): Picoplatin-containing fragments have been identified to bind near the side chains of several amino acid residues, including Histidine-15 (His15), Aspartic acid-18 (Asp18), Aspartic acid-119 (Asp119), Lysine-1 (Lys1), and Glutamic acid-7 (Glu7). rsc.org

Ribonuclease A (RNase A): Multiple binding sites were identified on RNase A, with platinum fragments coordinating to the side chains of Histidine-12 (His12), Methionine-29 (Met29), Histidine-48 (His48), Aspartic acid-53 (Asp53), Methionine-79 (Met79), Histidine-105 (His105), and Histidine-119 (His119). rsc.org

Human Serum Albumin (HSA): Studies on a diiodido analog of Picoplatin, which provides insight into Picoplatin's behavior, have identified binding sites on HSA. Low-resolution structural data show platinum binding to the side chains of Histidine-146 (His146), Methionine-298 (Met298), and Methionine-329 (Met329). nih.gov

These interactions are significant as they demonstrate that Picoplatin can be sequestered or transported by proteins, which can affect the amount of drug that ultimately reaches the DNA. rsc.org

Table 1: Identified Protein Binding Sites for Picoplatin and Related Moieties

| Protein | Method of Detection | Identified Binding Residues |

|---|---|---|

| Lysozyme (HEWL) | X-ray Crystallography | His15, Asp18, Asp119, Lys1, Glu7 rsc.org |

| Ribonuclease A (RNase A) | X-ray Crystallography | His12, Met29, His48, Asp53, Met79, His105, His119 rsc.org |

| Human Serum Albumin (HSA)* | X-ray Crystallography | His146, Met298, Met329 nih.gov |

\Data from a diiodido analog of Picoplatin.*

Table 2: Mentioned Compounds

| Compound Name | Class / Type |

|---|---|

| Picoplatin | Platinum(II) complex, Antineoplastic agent |

| Cisplatin | Platinum(II) complex, Antineoplastic agent |

| Carboplatin | Platinum(II) complex, Antineoplastic agent |

| Oxaliplatin (B1677828) | Platinum(II) complex, Antineoplastic agent |

| Lysozyme | Protein (Enzyme) |

| Ribonuclease A | Protein (Enzyme) |

| Human Serum Albumin | Protein (Transport) |

| Guanine | Purine Base (in DNA) |

| Adenine | Purine Base (in DNA) |

| Glutathione (B108866) | Thiol-containing tripeptide |

| Cyclin A1 | Protein (Cell cycle regulator) |

RNA Binding and Specific Target Identification

Picazoplatin, an azide-containing derivative of picoplatin, was developed to facilitate the identification of platinum-bound targets within the cell using click chemistry. nih.govnih.gov Studies utilizing picazoplatin have demonstrated its ability to readily bind to RNA oligonucleotides. nih.govacs.org Specifically, picazoplatin has been shown to form adducts with a model of the ribosomal sarcin-ricin loop (SRL) RNA, a highly conserved and critical component of the ribosome involved in the binding of elongation factors during protein synthesis. nih.gov This interaction suggests that picoplatin may directly interfere with the translational machinery.

Further detailed insights into how platinum compounds interact with RNA at a molecular level come from high-resolution crystallographic studies of cisplatin-bound ribosomes. nih.govresearchgate.netnih.gov These studies have identified specific nucleotide binding sites for cisplatin within the ribosomal RNA (rRNA), providing a potential roadmap for understanding picoplatin's interactions. Although this data is for cisplatin, the similar chemical nature of these platinum compounds makes these findings highly relevant.

The identified cisplatin binding sites are located in functionally critical regions of the ribosome, including the mRNA channel and the GTPase-associated center. nih.govresearchgate.netnih.gov For instance, a universally conserved nucleotide, A790 in the 16S rRNA of the small ribosomal subunit, located within the mRNA channel, has been identified as a cisplatin binding site. nih.govresearchgate.netresearchgate.net Modification at this site could potentially stabilize the binding of mRNA to the ribosome, thereby inhibiting the translocation step of protein synthesis. nih.gov

The table below summarizes the specific cisplatin binding sites identified within the Thermus thermophilus 70S ribosome, which may represent potential targets for picoplatin.

| Ribosomal RNA | Nucleotide | Location/Function | Potential Impact of Binding |

| 16S rRNA | A790 | mRNA channel | Inhibition of mRNA/tRNA translocation |

| 23S rRNA | G26 | Peptide exit tunnel | Interference with nascent polypeptide chain |

| 23S rRNA | A1848 | Intersubunit bridge B7a | Disruption of ribosome stability/function |

| 23S rRNA | A2531 | GTPase center | Interference with elongation factor binding |

This interactive table is based on data from crystallographic studies of cisplatin-modified ribosomes and represents potential binding sites for picoplatin.

It is important to note that while these studies provide strong evidence for RNA as a target for platinum drugs, further research is required to definitively identify and characterize the specific RNA binding sites of picoplatin at nucleotide resolution within human cells. The development of tools like picazoplatin is crucial for the future isolation, enrichment, and sequencing of picoplatin-bound RNA molecules to gain a comprehensive understanding of its RNA-targeting profile. nih.gov

Picoplatin S Efficacy Against Platinum Resistance Mechanisms

Overview of Intrinsic and Acquired Platinum Resistance Pathways

Platinum resistance is a multifaceted phenomenon involving several cellular mechanisms that reduce the ability of platinum drugs to induce cytotoxic effects. These mechanisms can be broadly categorized as intrinsic (pre-existing in the cancer cells) or acquired (developing during or after exposure to platinum therapy). mdpi.comsci-hub.se

Impaired Cellular Accumulation and Drug Transport

A significant mechanism of platinum resistance involves reduced intracellular accumulation of the drug. This can occur through decreased uptake or increased efflux of the platinum compound by the cancer cell. Alterations in the expression or function of membrane transporters, such as copper transporters (e.g., CTR1, which is involved in cisplatin (B142131) uptake) or efflux pumps, can lead to lower intracellular platinum concentrations, thus limiting DNA damage and subsequent cell death. nih.govnih.gov

Intracellular Inactivation by Thiol-Containing Compounds (e.g., Reduced Glutathione (B108866), Metallothionein)

Intracellular detoxification by thiol-containing molecules is a major contributor to platinum resistance. sci-hub.seresearchgate.net Reduced glutathione (GSH) and metallothioneins (MTs) are abundant in the cytoplasm of cancer cells and can bind to platinum drugs, forming inactive complexes that are unable to reach their primary target, DNA. mdpi.comnih.govnih.govnih.govuni.luuni.lu Elevated levels of GSH or MTs in cancer cells can effectively sequester platinum compounds, preventing them from forming DNA adducts and exerting their cytotoxic effects. nih.govmdpi.com

Enhanced DNA Repair and Increased Tolerance to Platinum-DNA Adducts

Cancer cells can develop resistance by enhancing their capacity to repair the DNA damage induced by platinum drugs. Platinum compounds primarily exert their cytotoxic effects by forming DNA adducts, particularly interstrand and intrastrand cross-links, which interfere with DNA replication and transcription. wikipedia.org Upregulation of DNA repair pathways, such as the nucleotide excision repair (NER) pathway, can efficiently remove these platinum-DNA adducts, thus mitigating the cytotoxic effects. taylorandfrancis.com Furthermore, some resistant cells may exhibit increased tolerance to unrepaired DNA damage, allowing them to continue proliferating despite the presence of platinum adducts. mdpi.com

Picoplatin's Design to Circumvent Thiol-Mediated Inactivation via Steric Hindrance

Picoplatin (cis-amminedichlorido(2-methylpyridine)platinum(II)) was rationally designed to overcome platinum resistance, particularly the inactivation by thiol-containing compounds like glutathione. sci-hub.seresearchgate.netrsc.org A key feature of picoplatin's structure is the presence of a bulky 2-methylpyridine (B31789) ligand. researchgate.netrsc.orgacs.org This ligand provides steric hindrance around the platinum center, which is hypothesized to protect the platinum core from nucleophilic attack by intracellular thiols. sci-hub.sersc.orgacs.orgnih.gov By physically blocking or hindering the access of thiol groups to the reactive platinum center, picoplatin is designed to be less susceptible to detoxification compared to cisplatin, which lacks this steric protection. mdpi.comacs.org This reduced reactivity with thiols is intended to ensure that a higher proportion of the intracellular picoplatin reaches the nucleus to interact with DNA. mdpi.com

Picoplatin's Activity in Platinum-Resistant Cancer Cell Lines and Xenograft Models

Preclinical studies have investigated picoplatin's activity in cancer cell lines and xenograft models that have developed resistance to established platinum drugs. These studies aim to determine if picoplatin can retain cytotoxic activity in the presence of resistance mechanisms and potentially restore sensitivity. nih.govaacrjournals.org

Restoration of Sensitivity in Cisplatin-Resistant Models

Research has demonstrated that picoplatin can retain significant cytotoxic activity in cancer cell lines that are resistant to cisplatin and carboplatin (B1684641). nih.govaacrjournals.org Studies in small cell lung cancer (SCLC) cell lines resistant to cisplatin and carboplatin showed that picoplatin maintained substantial cytotoxic activity compared to the parent compounds. nih.govnih.gov Cellular accumulation of picoplatin in these resistant lines was observed to be high relative to the levels of platinum accumulated after treatment with cisplatin or carboplatin. nih.govnih.gov This suggests that impaired drug accumulation, a common resistance mechanism for cisplatin, may be less of a factor for picoplatin. nih.gov

Studies have also indicated that picoplatin can overcome mechanisms that decrease the accumulation of cisplatin and can retain activity even in the presence of elevated glutathione levels. nih.gov For instance, in cisplatin-resistant DMS53 SCLC cells, cellular platinum accumulation was significantly less after cisplatin treatment compared to picoplatin treatment. nih.gov

In vitro studies have shown that picoplatin can overcome platinum drug resistance in cell lines resistant to cisplatin, carboplatin, and oxaliplatin (B1677828). rsc.org For example, cisplatin- and oxaliplatin-resistant SCLC cell lines (with resistance factors of 3.7-fold and 16-fold, respectively) remained sensitive to picoplatin, showing much lower resistance factor values (1.4 and 1.6, respectively) in DMS53 cells. aacrjournals.org

Table 1: Relative Resistance Factors of Platinum Compounds in SCLC Cell Lines

| Cell Line | Cisplatin Resistance Factor | Carboplatin Resistance Factor | Oxaliplatin Resistance Factor | Picoplatin Resistance Factor |

| DMS53 | 3.7-fold | Not specified | 16-fold | 1.4-fold |

| DMS114 | Not specified | Some resistance | Not specified | Near 1 (except some resistance to carboplatin) nih.gov |

| (Other SCLC lines) | 2 to 4-fold aacrjournals.org | 2 to 3-fold aacrjournals.org | 16 to 58-fold aacrjournals.org | Difficult to obtain resistant cells, one line showed 5-fold resistance aacrjournals.org |

Picoplatin's ability to circumvent resistance mechanisms, particularly thiol-mediated inactivation and potentially impaired accumulation, underscores its design as a platinum analog intended to be effective in tumors that are no longer responsive to conventional platinum therapies. nih.govmdpi.com

Activity in Carboplatin- and Oxaliplatin-Resistant Cell Lines

Preclinical studies have investigated the activity of picoplatin in cancer cell lines that have developed resistance to carboplatin and oxaliplatin. Research in small-cell lung cancer (SCLC) cell lines resistant to cisplatin and carboplatin demonstrated that picoplatin retained significant cytotoxic activity compared to the parent compounds nih.govnih.gov. For instance, in cisplatin-, carboplatin-, or oxaliplatin-resistant SCLC cells, the resistance factor (RF) values for picoplatin treatment remained at or near 1, with the exception of carboplatin-resistant DMS114 cells, which showed some degree of resistance to picoplatin, although markedly less than their resistance to carboplatin nih.gov.

Studies using human ovarian and colon cell lines with induced resistance to oxaliplatin have also shown that these cell lines retained sensitivity to picoplatin google.com. In vitro studies have broadly confirmed picoplatin's ability to overcome platinum drug resistance in cell lines resistant to cisplatin, carboplatin, and oxaliplatin rsc.org.

One proposed mechanism for picoplatin's activity in resistant cells is its higher cellular accumulation compared to cisplatin or carboplatin in resistant cell lines nih.govnih.gov. For example, in both parental and carboplatin-resistant DMS53 SCLC cells, picoplatin treatment resulted in strikingly higher cellular platinum levels than carboplatin treatment nih.gov. Similarly, cisplatin-resistant DMS53 cells accumulated significantly less platinum after cisplatin treatment compared to picoplatin treatment nih.gov.

| Cell Line (SCLC) | Resistance to Carboplatin (RF) | Resistance to Picoplatin (RF) |

| DMS114 (Carboplatin-Resistant) | Markedly Higher | Some Resistance (near 1) nih.gov |

| DMS53 (Carboplatin-Resistant) | Not specified, but resistant | Not specified, but overcome resistance nih.govnih.gov |

Note: RF values represent the fold-increase in IC50 compared to the parental cell line.

Studies on Picoplatin-Resistant Cell Line Development and Associated Challenges

Developing cell lines resistant to picoplatin has proven challenging in some studies, potentially due to its substantial cell-killing properties aacrjournals.org. In one study involving four SCLC cell lines (NCI-H69, DMS 79, DMS 53, and DMS 114), researchers found it difficult to obtain picoplatin-resistant cells, resulting in a narrow window for selection aacrjournals.org. To date, one picoplatin-resistant SCLC line was generated with a 5-fold relative resistance aacrjournals.org.

Molecular and Genetic Signatures of Platinum Resistance Overcome by Picoplatin

Picoplatin is designed to overcome several mechanisms of platinum resistance, including impaired cellular uptake, intracellular inactivation by thiols (such as reduced glutathione), and enhanced DNA repair or increased tolerance to platinum-DNA adducts mdpi.comgoogle.com. Pre-clinical studies suggest that picoplatin can overcome these three mechanisms google.comtouchoncology.com.

Decreased platinum accumulation has been suggested as a potential mechanism of platinum resistance in SCLC cells, and picoplatin's higher cellular accumulation in resistant cells may contribute to overcoming this nih.govnih.gov. Picoplatin is also reported to circumvent acquired cisplatin resistance due to impaired drug transport and enhanced DNA repair aacrjournals.org. The sterically hindered nature of picoplatin is thought to make it less susceptible to inactivation by thiol-containing species compared to cisplatin mdpi.comtandfonline.comacs.orgaacrjournals.org.

Gene expression analyses in carboplatin-resistant SCLC cells have revealed substantial differences in gene expression, highlighting specific annotation clusters nih.govnih.gov. Candidate markers, including several genes in the Hox, glutathione biosynthetic process, and MAGE families, have been identified as potential signatures for platinum resistance nih.govnih.gov. Picoplatin has shown distinct effects on SCLC cells compared to other platinums, and a similar gene expression pattern was observed in picoplatin-treated carboplatin-resistant and parental cells nih.govnih.gov.

| Mechanism of Platinum Resistance | How Picoplatin May Overcome It |

| Impaired Cellular Uptake | Higher cellular accumulation observed in resistant cells nih.govnih.gov |

| Intracellular Inactivation by Thiols (e.g., Glutathione) | Sterically hindered structure less susceptible to thiol binding mdpi.comtandfonline.comacs.orgaacrjournals.org |

| Enhanced DNA Repair/Tolerance to Adducts | Reported to circumvent enhanced DNA repair aacrjournals.org |

| Decreased Platinum Accumulation | Higher cellular accumulation compared to other platinums in resistant cells nih.govnih.gov |

Preclinical Investigations of Picoplatin S Antitumor Activity

In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines

In vitro studies have assessed picoplatin's ability to inhibit the growth of a range of cancer cell lines.

Sensitivity in Platinum-Naïve Cancer Cell Lines

Picoplatin has demonstrated activity in various human tumor cell lines that have not been previously exposed to platinum agents touchoncology.com. Studies in colorectal cancer models, such as the human HCT116 cell line, showed picoplatin exhibiting activity with an IC50 of 22.5 μM acs.org. In contrast, some other platinum(II) derivatives showed no impact on HCT116 cell viability at concentrations up to 100 μM acs.org. Picoplatin also showed activity in the murine CT26 colon cancer model acs.org. The cytotoxicity of picoplatin has also been assessed in lung cancer cell lines, and its uptake and cytotoxicity can be modulated by organic cation transporters (OCTs), with enhanced cytotoxicity observed in cells expressing OCT1 and OCT2 aacrjournals.org.

Activity in Cell Lines with Acquired Resistance to First- and Second-Generation Platinum Agents

A key aspect of picoplatin's preclinical evaluation has been its activity against cancer cell lines that have developed resistance to cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828) touchoncology.comresearchgate.netmdpi.com. Preclinical studies indicate that picoplatin can substantially overcome the three main mechanisms of resistance: impaired cellular uptake, intracellular inactivation by thiols, and enhanced DNA repair or tolerance to platinum-DNA adducts touchoncology.comgoogle.com.

In human ovarian carcinoma cell lines that acquired cisplatin resistance, picoplatin retained its anticancer activity acs.orgaacrjournals.org. Resistant ovarian cell lines that were 4.5-, 6.5-, and 15.7-fold less sensitive to cisplatin showed significantly lower resistance to picoplatin, with resistance factors of only 1.3-, 2.4-, and 2.0-fold, respectively touchoncology.com. Picoplatin has also shown activity against cisplatin-resistant and oxaliplatin-resistant cell lines researchgate.net. Studies in small cell lung cancer (SCLC) cell lines resistant to cisplatin and carboplatin confirmed that picoplatin retained significant cytotoxic activity compared to the earlier platinum agents nih.govnih.gov. Cellular accumulation of picoplatin in these resistant SCLC lines was high relative to the platinum levels observed after cisplatin or carboplatin treatment nih.govnih.gov. The resistance factor values for picoplatin in cisplatin, carboplatin, or oxaliplatin-resistant SCLC cells were generally at or near 1, indicating its ability to overcome resistance, although one carboplatin-resistant cell line (DMS114) showed some resistance to picoplatin, albeit markedly less than its resistance to carboplatin nih.gov. Several human ovarian and colon cell lines with induced resistance to oxaliplatin also retained sensitivity to picoplatin google.com.

In Vivo Efficacy Studies in Human Tumor Xenograft Models (e.g., Ovarian, SCLC)

Preclinical in vivo studies using human tumor xenograft models have further supported picoplatin's antitumor potential, particularly in platinum-resistant settings. Picoplatin has exhibited superior antitumor activity against cisplatin-resistant human ovarian xenograft models compared to cisplatin and carboplatin acs.org. These in vivo observations substantiated the in vitro findings regarding picoplatin's ability to overcome resistance nih.gov. Picoplatin has shown good activity in a range of human tumor xenografts touchoncology.com. Limited preclinical in vivo data specifically on picoplatin activity in SCLC xenograft models were mentioned in the search results, though its activity in cisplatin-resistant ovarian tumors was highlighted nih.gov.

Combination Therapy Research in Preclinical Models

Preclinical research has also explored the potential of combining picoplatin with other chemotherapeutic agents to enhance its antitumor effects.

Synergistic Interactions with Conventional Chemotherapeutics (e.g., 5-Fluorouracil (B62378), Gemcitabine (B846), Docetaxel)

Picoplatin has demonstrated synergy with 5-Fluorouracil (5-FU) in in vitro preclinical studies google.com. While specific detailed data on synergistic interactions with gemcitabine and docetaxel (B913) in preclinical models were not prominently featured in the search results, the clinical investigation of picoplatin in combination with docetaxel against prostate cancer suggests potential preclinical rationale for such combinations acs.org.

Additive Effects with Other Anticancer Agents (e.g., Paclitaxel, Vinorelbine, Irinotecan, Pemetrexed)

Information specifically detailing additive effects of picoplatin with paclitaxel, vinorelbine, irinotecan, and pemetrexed (B1662193) in preclinical models was not extensively available within the provided search results. However, the general approach of investigating picoplatin in combination therapies in clinical trials suggests that preclinical evaluations would have likely explored interactions with various agents, potentially including those listed, to identify beneficial combinations acs.orggoogle.com.

Activity in Primary Tumor Samples

Preclinical studies have investigated the activity of picoplatin in various primary tumor samples and cell lines, including those resistant to established platinum-based chemotherapies like cisplatin and carboplatin. These investigations aim to understand picoplatin's potential in overcoming resistance mechanisms and its spectrum of activity.

Research indicates that picoplatin demonstrates activity in human tumor cell lines and human tumor xenografts. touchoncology.com Notably, picoplatin has shown effectiveness against certain types of ovarian cancer, mesothelioma, small cell lung cancer (SCLC), and non-small cell lung carcinomas (NSCLC) that exhibit resistance to cisplatin and oxaliplatin. encyclopedia.pub

Studies using human ovarian carcinoma xenograft models with acquired resistance to cisplatin and carboplatin have provided detailed findings. encyclopedia.pubmdpi.com In one such model, picoplatin exhibited an improved antitumor effect compared to cisplatin and satraplatin (B1681480) against the CH1cisR xenograft, demonstrating a growth delay of 34 days versus 10.4 and 3.5 days for cisplatin and satraplatin, respectively. encyclopedia.pubmdpi.com This suggests picoplatin's ability to circumvent resistance mechanisms present in these tumors.

Further in vitro studies using human ovarian cell lines have shown that picoplatin can retain activity in cell lines that have acquired cisplatin resistance due to reduced drug transport or enhanced DNA repair/increased tolerance of platinum-DNA adducts. researchgate.net For instance, resistant cell lines that were 4.5-, 6.5-, and 15.7-fold less sensitive to cisplatin were only 1.3-, 2.4-, and 2.0-fold less sensitive to picoplatin, respectively. touchoncology.com This highlights picoplatin's potential to overcome key resistance pathways.

Preclinical evaluation also confirmed that picoplatin was able to overcome platinum complex resistance in cell lines with high levels of glutathione (B108866) (GSH), a known mechanism of resistance to platinum drugs. encyclopedia.pub

In the context of small-cell lung cancer (SCLC), picoplatin has demonstrated significant cytotoxic activity in platinum-resistant SCLC lines when compared to cisplatin and carboplatin. nih.gov Cellular accumulation of picoplatin in both platinum-resistant and parental SCLC cells was observed to be high relative to the levels of platinum found after treatment with cisplatin or carboplatin in the same cell lines. nih.gov These findings suggest that decreased platinum accumulation might be a potential mechanism of platinum resistance in SCLC cells, which picoplatin appears to overcome. nih.gov

Studies on colorectal cancer models, such as the human HCT116 cell line, have also assessed picoplatin's in vitro antitumor activity. In this model, picoplatin exhibited activity with an IC50 of 22.5 μM. acs.org

The following table summarizes some of the preclinical findings regarding picoplatin's activity in various tumor models and cell lines, particularly focusing on its effectiveness in platinum-resistant settings:

| Tumor Type / Model | Resistance Mechanism (if applicable) | Comparison Drug(s) | Key Finding | Source |

| Human Ovarian Carcinoma Xenograft (CH1cisR) | Acquired resistance to cisplatin and carboplatin | Cisplatin, Satraplatin | Improved antitumor effect (34 days growth delay vs 10.4 and 3.5 days) | encyclopedia.pubmdpi.com |

| Human Ovarian Cancer Cell Lines | Reduced drug transport, enhanced DNA repair/tolerance | Cisplatin | Significantly lower resistance factors for picoplatin compared to cisplatin | touchoncology.comresearchgate.net |

| Human Ovarian Cell Lines | High levels of glutathione (GSH) | Platinum complexes | Able to overcome resistance | encyclopedia.pub |

| Small-Cell Lung Cancer (SCLC) Lines | Resistance to cisplatin and carboplatin | Cisplatin, Carboplatin | Retained significant cytotoxic activity | nih.gov |

| Human Colorectal Cancer Cell Line (HCT116) | Not specified in this context | Not specified | Exhibited activity (IC50 22.5 μM) | acs.org |

These preclinical investigations in primary tumor samples and resistant cell lines underscore picoplatin's potential to be effective in tumors that are refractory or have developed resistance to existing platinum-based chemotherapies.

Pharmacokinetic and Pharmacodynamic Characterization of Picoplatin

Oral Bioavailability Studies and Formulation Research in Humans and Animals

Picoplatin has demonstrated oral bioavailability, which is an interesting feature compared to some other platinum agents. google.comnih.gov However, its low solubility in water presents a challenge for developing effective oral dosage forms. google.com Additionally, picoplatin has shown hydrolytic instability, particularly under certain storage conditions, converting into isomeric species. google.com

Research has focused on developing formulations to improve the oral availability of picoplatin. google.com Self-emulsifying formulations have been explored, typically including picoplatin, an oil (such as medium chain triglycerides, fatty esters, or edible vegetable oils), and an emulsifier (like lecithin (B1663433), surfactants, or PEG). google.com These formulations aim to provide improved oral availability compared to solid forms (like tablets) or simple aqueous solutions. google.com Lipid compositions such as lecithin have also been investigated for stabilizing picoplatin nanoparticles. google.com

Despite showing good oral bioavailability and activity in preclinical and early clinical studies, an effective oral formulation for clinical use has been awaited. nih.gov One review noted that even high intravenous doses in clinical trials were not sufficient to achieve better responses than existing chemotherapeutics, and the oral bioavailability of certain doses corresponded to a lower intravenous dose, suggesting the oral route might be less effective in achieving sufficient systemic exposure for significant clinical activity in some contexts. researchgate.net

Role of Organic Cation Transporters (OCTs) in Picoplatin Cellular Uptake and Cytotoxicity

Organic Cation Transporters (OCTs), particularly OCT1 (SLC22A1) and OCT2 (SLC22A2), play a significant role in the cellular uptake and cytotoxicity of picoplatin. nih.govnih.govresearchgate.netresearchgate.netnih.gov Studies have shown that the expression of OCTs, specifically OCT1 and OCT2, significantly enhances the cellular uptake and DNA adduct formation of picoplatin. nih.govnih.govresearchgate.net This increased uptake leads to significantly enhanced picoplatin cytotoxicity in cells expressing these transporters. nih.govnih.govresearchgate.netresearchgate.net The cytotoxicity enhancement was reduced in the presence of an OCT inhibitor. nih.govnih.govresearchgate.netresearchgate.net

Modulatory Effects of Genetic Variants in OCT1 and OCT2

Genetic variants in OCT1 and OCT2 genes can modulate the function of these transporters and consequently affect the cellular uptake and activity of picoplatin. nih.govnih.govresearchgate.net Common reduced functional variants of OCT1 and OCT2 have been shown to lead to a reduction in the uptake and DNA adduct formation of picoplatin when compared to the reference (wild-type) OCT1 and OCT2. nih.govnih.govresearchgate.net These findings suggest that genetic variations in OCT1 and OCT2 could influence the cellular accumulation and cytotoxic potential of picoplatin, providing a basis for investigating the relationship between these genetic variants and the clinical efficacy of picoplatin in patients. nih.govnih.govresearchgate.net

Unbound Platinum Kinetics and Correlation with Pharmacodynamic Endpoints

Research on the kinetics of unbound platinum, the pharmacologically active form, and its correlation with pharmacodynamic endpoints for picoplatin is less extensively detailed in the provided search results compared to other sections. However, studies on other platinum drugs like cisplatin (B142131) highlight the importance of unbound platinum concentrations. For cisplatin, the pharmacokinetics of unbound platinum in plasma ultrafiltrate are characterized by distribution and elimination phases. researchgate.net Unbound platinum plasma concentrations have been correlated with markers of nephrotoxicity, a known side effect of platinum drugs. researchgate.net

While direct detailed data on unbound picoplatin kinetics and its specific correlation with pharmacodynamic endpoints like tumor response or toxicity markers for picoplatin were not prominently found, the principle established with other platinum compounds suggests that the concentration-time profile of unbound picoplatin at target sites is crucial for its efficacy, while exposure in normal tissues contributes to toxicity. The interaction with OCTs, as discussed earlier, directly impacts the cellular uptake and subsequent formation of DNA adducts, a key pharmacodynamic endpoint for platinum drugs. nih.govnih.govresearchgate.netresearchgate.net The level of DNA damage (adduct formation) is a direct consequence of intracellular platinum concentration, which is influenced by transport mechanisms like OCTs.

Comparative Oncology Studies with Picoplatin

Relative Cytotoxicity and Antitumor Activity Profiles in Comparison to Cisplatin (B142131), Carboplatin (B1684641), and Oxaliplatin (B1677828)

Preclinical studies have compared the cytotoxic and antitumor activities of picoplatin with those of cisplatin, carboplatin, and oxaliplatin in various cancer cell lines, including those resistant to existing platinum agents. In small-cell lung cancer (SCLC) cell lines, picoplatin demonstrated significant cytotoxic activity, retaining activity in platinum-resistant lines compared to cisplatin and carboplatin nih.gov. Picoplatin's IC₅₀ values in these SCLC lines were slightly higher than cisplatin and oxaliplatin but substantially lower than carboplatin nih.gov. This ranking aligns with observations in ovarian cell lines nih.gov. Another study using human ovarian cancer cell lines (A2780/wt and its cisplatin-resistant subline A2780/cis) showed that cisplatin had significantly higher IC₅₀ values in the resistant line, confirming resistance acs.org. A2780/cis cells were also cross-resistant to carboplatin acs.org. In contrast, oxaliplatin showed similar IC₅₀ values in both sensitive and resistant lines, while picoplatin demonstrated a non-significant tendency towards collateral sensitivity in the resistant line acs.org.

Data from comparative cytotoxicity studies in A498 kidney cancer cells indicated that cisplatin and oxaliplatin exhibited similar cytotoxic potential, with IC₅₀ values of 27 µM and 36 µM, respectively nih.gov. Carboplatin, however, required tenfold higher concentrations (IC₅₀ = 273 µM) to achieve a comparable effect nih.gov.

In human cancer cell lines, a diiodido analog of picoplatin demonstrated higher activity than both picoplatin and cisplatin, showing a greater ability to overcome cisplatin resistance in A2780 ovarian cancer cells than picoplatin acs.org.

The following table summarizes representative IC₅₀ data from comparative cytotoxicity studies:

| Compound | Cell Line (Sensitivity) | IC₅₀ (µM) | Source |

| Cisplatin | A498 (Sensitive) | 27 | nih.gov |

| Carboplatin | A498 (Sensitive) | 273 | nih.gov |

| Oxaliplatin | A498 (Sensitive) | 36 | nih.gov |

| Picoplatin | SCLC (Sensitive) | Higher than Cisplatin/Oxaliplatin, Lower than Carboplatin | nih.gov |

| Cisplatin | A2780/wt (Sensitive) | - | acs.org |

| Cisplatin | A2780/cis (Resistant) | Higher | acs.org |

| Carboplatin | A2780/cis (Resistant) | Cross-resistant | acs.org |

| Oxaliplatin | A2780/cis (Resistant) | Similar | acs.org |

| Picoplatin | A2780/cis (Resistant) | Tendency towards collateral sensitivity | acs.org |

Note: Specific IC₅₀ values for SCLC and A2780 cell lines were not consistently provided across all sources for direct comparison in the table, but the relative activities are described in the text.

Differential Mechanisms of DNA Adduct Formation and Processing Compared to Other Platinum Agents

Like other platinum drugs, picoplatin exerts its cytotoxic effects primarily by forming covalent cross-links with DNA, which interfere with replication and transcription and ultimately lead to cell death touchoncology.comnih.gov. Picoplatin is capable of forming both inter- and intra-strand cross-links in intracellular DNA researchgate.net.

While all platinum analogs interact with DNA, the specific adducts formed and how they are processed by cellular mechanisms can differ, leading to distinct activity spectra nih.gov. Picoplatin forms interstrand cross-links at a rate intermediate to that of cisplatin and carboplatin, which is attributed to its reduced reactivity compared to cisplatin mdpi.com. Studies using a Taq polymerase stop assay identified a novel pattern of DNA binding for picoplatin in pBR322 DNA mdpi.com. This distinct binding pattern may partially explain picoplatin's ability to circumvent adduct tolerance and DNA repair mechanisms associated with cisplatin resistance mdpi.com.

Oxaliplatin-induced DNA lesions are generally considered more cytotoxic than cisplatin lesions and show greater inhibition of DNA synthesis nih.gov. The bulky and lipophilic diaminocyclohexane ligand in oxaliplatin is thought to be responsible for the differential processing of its DNA adducts, which are not recognized by mismatch repair proteins mdpi.com. This difference in recognition contributes to oxaliplatin's activity in tumors resistant to cisplatin and carboplatin mdpi.comnih.gov.

Carboplatin forms DNA adducts analogous to cisplatin, with a similar mechanism of biological activity viamedica.pl. However, the kinetics of carboplatin binding to DNA are much slower than cisplatin due to its slower hydrolysis rate viamedica.plviamedica.pl.

Distinct Resistance Overcoming Profiles in Comparative Analysis

Picoplatin was specifically designed to overcome platinum resistance, particularly mechanisms involving inactivation by intracellular thiols like glutathione (B108866) touchoncology.commdpi.com. Preclinical studies have supported picoplatin's ability to retain activity in the presence of elevated glutathione levels and to overcome mechanisms that reduce cisplatin accumulation touchoncology.comnih.gov. In vitro studies and human ovarian xenograft models resistant to cisplatin through mechanisms like impaired uptake, intracellular inactivation by thiols, and enhanced DNA repair showed significantly lower resistance factors for picoplatin compared to cisplatin touchoncology.com. For instance, resistant lines 4.5-, 6.5-, and 15.7-fold less sensitive to cisplatin were only 1.3-, 2.4-, and 2.0-fold less sensitive to picoplatin, respectively touchoncology.com.

Studies in SCLC cell lines confirmed that picoplatin retained significant cytotoxic activity in platinum-resistant lines nih.gov. Cellular accumulation of picoplatin in both resistant and parental SCLC cells was high relative to platinum levels observed after cisplatin or carboplatin treatment in the same cell lines nih.gov. This suggests that reduced platinum accumulation, a potential mechanism of resistance to cisplatin and carboplatin, is less effective against picoplatin nih.gov.

While preclinical data suggested picoplatin could overcome resistance, clinical trials in lung cancer have shown that it failed to overcome resistance to the extent of achieving significantly improved survival compared to existing chemotherapeutics nih.gov. The ability of picoplatin to overcome tumor resistance in cases with overexpressed thiol-conjugating pathways was not definitively proven in clinical trials nih.gov.

Comparative Hydrolysis Kinetics and Reactivity of Picoplatin Versus First-Generation Platinum Complexes

The activation of platinum-based drugs in the body involves hydrolysis, where chloride ligands are replaced by water molecules acs.org. This process is crucial for their binding to DNA. The hydrolysis kinetics of platinum complexes can significantly influence their pharmacological activity and toxicity profile viamedica.pl.

Studies comparing the hydrolysis of picoplatin (a third-generation complex) and cisplatin (a first-generation complex) have been conducted using computational methods acs.orgresearchgate.net. These studies indicate that the steric hindrance provided by the 2-methylpyridine (B31789) ligand in picoplatin has a minimal impact on the activation barriers for hydrolysis when considering solvent effects using a polarizable continuum model researchgate.net. However, using a discrete solvation model with explicit water molecules, a slightly slower hydrolysis of picoplatin compared to cisplatin was predicted, highlighting the importance of explicit solvation in predicting small differences in reaction rates researchgate.net.

Experimentally, picoplatin has been shown to react slower with glutathione compared to cisplatin acs.org. While picoplatin was specifically designed to prevent interaction with glutathione, carboplatin was found to be even more resistant to interaction with glutathione than picoplatin in some studies acs.org. Similarly, PicoOxali (a picoplatin hybrid derivative) was more stable than oxaliplatin in the presence of glutathione acs.org. The slower reaction rate with glutathione for picoplatin and its derivatives is attributed to the steric hindrance introduced by the 2-picoline ligand acs.org.

The slower hydrolysis rate of carboplatin compared to cisplatin is well-established and contributes to its different toxicity profile and, in some cancer types, reduced effectiveness compared to cisplatin viamedica.plviamedica.pl.

Development and Research of Novel Picoplatin Derivatives and Analogues

Design Principles for Next-Generation Picoplatin Compounds

The development of new picoplatin-based compounds is guided by several key design principles aimed at overcoming the limitations of existing platinum-based drugs. A primary strategy involves the creation of platinum(IV) prodrugs. researchgate.net Unlike the square-planar platinum(II) complexes, octahedral Pt(IV) complexes are more kinetically inert, which can prevent premature reactions and degradation in the bloodstream before reaching the tumor. researchgate.netnih.gov These prodrugs are designed to be reduced to the active cytotoxic Pt(II) form within the specific microenvironment of the tumor. acs.orgcityu.edu.hk

Another core principle is the modification of ligands to fine-tune the compound's chemical and biological properties. This includes exchanging the chlorido ligands of picoplatin with dicarboxylato ligands from other successful drugs like carboplatin (B1684641) and oxaliplatin (B1677828) to create "hybrid" complexes. nih.govacs.org The goal of this approach is to combine the resistance-evading properties of the picoplatin core with the distinct activity profiles of other leaving groups. acs.org

Furthermore, enhancing tumor specificity is a critical design goal. This is pursued through tumor-targeting strategies, such as attaching moieties that bind to molecules like albumin, which are preferentially taken up by cancer cells. researchgate.netnih.govaacrjournals.org The introduction of specific atoms, such as fluorine, into the ligand structure is another strategy employed to modulate the compound's electronic properties, stability, and biological activity. tandfonline.commdpi.com These principles collectively aim to create next-generation agents with an improved therapeutic index, overcoming resistance and reducing the side effects associated with conventional platinum chemotherapy. nih.govnih.gov

Synthesis and Characterization of Sterically Hindered Picoplatin Analogs

Building on the foundational concept of steric hindrance in picoplatin, researchers have synthesized and characterized new analogues with modified ligands to further explore structure-activity relationships.

Recognizing that picoplatin's clinical efficacy was not as high as other platinum drugs, research has explored the introduction of fluorine atoms to create novel derivatives. tandfonline.com Fluorine is often used in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.govresearchgate.net

A series of sterically hindered platinum(II) complexes (designated Y1–Y5) were synthesized by introducing a fluorine atom at the 2-position of the pyridine (B92270) ring and varying the leaving group ligands. tandfonline.com The antiproliferative activity of these compounds was tested against several human cancer cell lines. The results indicated that the derivative Y1, which features a 2-fluoropyridine (B1216828) ligand and a chloride leaving group, exhibited the strongest antiproliferative activity and selectivity, particularly against A549 lung cancer cells. tandfonline.com Further studies on its interaction with DNA showed that Y1 has a significantly stronger DNA binding ability compared to the other synthesized analogues, suggesting a greater capacity for DNA damage. tandfonline.com The apoptosis rate induced by Y1 was 38.9%, consistent with its superior cytotoxicity. tandfonline.com

Another modification of the picoplatin structure involves replacing the two chloride ligands with iodide ligands, creating a diiodido analog known as I-picoplatin. rsc.orgnih.gov This substitution leads to distinct chemical and biological properties. A notable characteristic of I-picoplatin is its instability in solution when exposed to light, which can cause the release of its 2-methylpyridine (B31789) ligand and subsequent isomerization. rsc.orgnih.gov

Despite this instability, I-picoplatin has demonstrated superior biological activity in preclinical studies compared to its parent compound. nih.govconsensus.app It shows greater cytotoxicity than both picoplatin and cisplatin (B142131) in several human cancer cell lines, including ovarian (A2780), cervical (HeLa), and triple-negative breast cancer (MDA-MB-231) cells. nih.gov Crucially, I-picoplatin is more effective at overcoming acquired cisplatin resistance in A2780R cells, which have elevated levels of glutathione (B108866). nih.gov This suggests that its mechanism of action differs sufficiently from cisplatin to bypass certain resistance pathways. nih.gov Cell cycle analysis in HeLa cells revealed that I-picoplatin induces different changes compared to picoplatin and cisplatin, causing a reduction in the S-phase fraction and an increase in G2/M phase arrest. consensus.app

| Compound | A2780 (ovarian) | A2780R (cisplatin-resistant ovarian) | HeLa (cervical) |

|---|---|---|---|

| I-picoplatin | 12.4 | 10.1 | 3.7 |

| Picoplatin | 22.6 | 21.5 | 11.8 |

| Cisplatin | 1.1 | 14.9 | 4.5 |

Picoplatin-Based Platinum(IV) Prodrugs Research

The development of platinum(IV) prodrugs represents a significant and promising strategy to improve the therapeutic profile of picoplatin. researchgate.netacs.org These octahedral complexes are more stable than their platinum(II) counterparts, allowing for modifications at the two axial ligand positions. researchgate.netrsc.org This provides an opportunity to attach targeting moieties or other functional groups to enhance drug delivery and selectivity. cityu.edu.hk

The synthesis of picoplatin-based Pt(IV) prodrugs typically begins with the oxidation of picoplatin using hydrogen peroxide to form a dihydroxido intermediate, cis,cis,trans-[PtCl₂(mpy)(NH₃)(OH)₂]. researchgate.netrsc.org This intermediate can then be reacted with corresponding anhydrides to introduce various axial carboxylato ligands of increasing chain length. researchgate.netrsc.org Research has shown that in some cases, longer axial chains can lead to increased cytotoxicity and selectivity. researchgate.net

One of the most explored strategies for enhancing the tumor specificity of platinum drugs is to exploit albumin as a natural drug carrier. nih.govaacrjournals.org Cancer cells often exhibit an increased uptake of albumin to meet their high nutritional demands. nih.govacs.org To leverage this, picoplatin(IV) prodrugs have been designed with an albumin-targeting maleimide (B117702) moiety attached to one of the axial ligands. nih.govacs.org The maleimide group can rapidly and selectively bind to the free thiol group of the Cys34 residue on serum albumin in the bloodstream. aacrjournals.orgacs.org

This conjugation strategy has been applied to a series of picoplatin-based Pt(IV) prodrugs, including those with hybrid dicarboxylato leaving groups derived from carboplatin and oxaliplatin. nih.govacs.org Studies confirmed that these platinum(IV)-maleimide complexes bind rapidly to albumin, forming stable conjugates that persist for over 24 hours. researchgate.netacs.org This approach effectively transforms the small molecule drug into a macromolecular entity, altering its pharmacokinetic profile. aacrjournals.org

The conjugation of picoplatin-based prodrugs to albumin has profound effects on their stability and distribution. researchgate.netacs.org Binding to the large albumin protein prevents the rapid renal clearance that is typical for small-molecule platinum drugs. researchgate.netaacrjournals.org This leads to a significantly prolonged plasma half-life and extended blood circulation time. researchgate.netacs.org

| Property | Observation | Reference |

|---|---|---|

| Albumin Binding | Rapid and stable conjugation via maleimide moiety | acs.org, nih.gov, researchgate.net |

| Plasma Half-life | Prolonged due to avoidance of renal clearance | acs.org, researchgate.net, aacrjournals.org |

| Tumor Accumulation | Enhanced in mouse models | acs.org, nih.gov, researchgate.net |

| Activation Challenge | Bulky 2-picoline ligand may hinder reduction to active Pt(II) form | acs.org, nih.gov |

Mechanisms of Prodrug Activation and Cytotoxicity

The development of picoplatin-based prodrugs, particularly platinum(IV) complexes, is a strategy aimed at improving the therapeutic index of the parent compound. Platinum(IV) prodrugs are designed to be relatively inert and require reduction to the cytotoxic platinum(II) active form within the tumor environment. nih.govresearchgate.net This activation process is crucial for their anticancer effect.

Research into albumin-targeted platinum(IV)-maleimide prodrugs derived from picoplatin has provided significant insights into the mechanisms of activation. nih.gov These prodrugs demonstrate enhanced plasma stability and accumulation in tumors. However, their cytotoxic efficacy can be limited by the activation step. Studies involving picoplatin-based Pt(IV) prodrugs, such as Pico-Succ, PicoCarbo-Succ, and PicoOxali-Succ, investigated their reduction properties. The reduction of these Pt(IV) complexes to their active Pt(II) counterparts was tested using l-ascorbic acid. nih.gov

A significant challenge identified is that the bulky 2-picoline moiety characteristic of picoplatin appears to sterically hinder the reductive activation of the platinum(IV) center. nih.gov This impediment can lead to insufficient release of the cytotoxic platinum(II) agent, thereby diminishing its antitumor activity despite favorable pharmacokinetics. It has been suggested that certain metalloproteins, such as cytochrome C, may be more efficient at reducing these sterically hindered complexes compared to common cellular reductants like glutathione. nih.govresearchgate.net This highlights the complexity of prodrug design, where steric factors can play a critical role in the bioactivation and ultimate cytotoxicity. nih.gov

| Prodrug Derivative | Key Feature | Observed Outcome | Postulated Mechanism |

|---|---|---|---|

| Albumin-Targeted Picoplatin(IV)-Maleimide Prodrugs | Designed for enhanced plasma stability and tumor accumulation. | Only one derivative showed significant tumor growth inhibition despite enhanced tumor accumulation for all. nih.gov | The bulky 2-picoline moiety on the picoplatin scaffold impedes efficient reduction from inactive Pt(IV) to active Pt(II). nih.gov |

| Pico-Succ, PicoCarbo-Succ, PicoOxali-Succ | Succinimide complexes used to study reduction kinetics. | Demonstrated the need for reduction to become active. nih.gov | Activation is dependent on the reduction of the Pt(IV) center to release the cytotoxic Pt(II) species. nih.gov |

Multinuclear Platinum Complexes Derived from Picoplatin Scaffolds

Research has explored the synthesis of multinuclear platinum complexes by leveraging the structural features of picoplatin. The rationale for this approach is to combine the properties of picoplatin with those of highly cytotoxic multinuclear platinum drugs, such as BBR3464. rsc.org Picoplatin's 2-methylpyridine ring provides steric hindrance that can protect the platinum center from attack by certain biological nucleophiles. rsc.org By creating multinuclear structures, researchers aim to develop novel agents with unique DNA binding properties and potentially enhanced cytotoxicity. rsc.org

One study successfully synthesized a family of sterically hindered, dinuclear platinum complexes. rsc.org This was achieved by first creating bis-pyridyl-based ligands through a peptide coupling reaction with diaminoalkanes of varying lengths. These ligands were then reacted with two equivalents of a transplatin precursor to form the dinuclear complexes. rsc.org

The reactivity of these complexes was evaluated against biological molecules. The findings showed that the sterically hindered ("protected") dinuclear complexes reacted more slowly with 5′-guanosine monophosphate (GMP), glutathione (GSH), and human serum albumin (HSA) compared to their "unprotected" analogues that lacked the methyl group. rsc.org While the unprotected complexes were more cytotoxic in vitro, none of the synthesized dinuclear compounds were able to overcome platinum resistance in the tested ovarian cancer cell lines. rsc.org Nevertheless, these results provide an important proof-of-concept for the development of new families of sterically hindered, multinuclear platinum complexes based on the picoplatin scaffold. rsc.org

| Complex Type | Reactant | Half-life (t1/2) |

|---|---|---|

| Hindered, Protected Dinuclear Complex | 5′-Guanosine Monophosphate | 3.5 hours rsc.org |

| Glutathione | 1.7 hours rsc.org | |

| Human Serum Albumin | 110 hours rsc.org | |

| Unprotected Dinuclear Complex | 5′-Guanosine Monophosphate | 2 hours rsc.org |

| Glutathione | 55 minutes rsc.org | |

| Human Serum Albumin | 24 hours rsc.org |

Bioorthogonally Reactive Picoplatin Derivatives for Target Identification (e.g., Picazoplatin)

A key example is Picazoplatin , a derivative of picoplatin modified to contain an azide (B81097) moiety. acs.orguoregon.edunih.gov This modification creates a bioorthogonally reactive "handle" on the drug. The azide group is small and does not significantly alter the drug's cellular processing, allowing it to bind to its natural targets. nih.gov After the drug has bound to cellular components, the azide group can undergo a highly specific and efficient reaction, known as an azide-alkyne cycloaddition or "click reaction," with a corresponding alkyne-containing reporter molecule. acs.orgnih.gov This reporter can be a fluorophore for visualization or a biotin (B1667282) tag for purification and subsequent identification of the bound target. uoregon.edu

This post-treatment labeling strategy allows for the precise localization and isolation of the drug's targets. nih.gov Research has shown that picazoplatin readily binds to DNA and RNA oligonucleotides and can successfully undergo the click reaction with alkyne-fluorophore conjugates. acs.orgnih.gov Its utility has been demonstrated in experiments with ribosomal RNA (rRNA) purified from drug-treated yeast cells, showcasing its potential for in vivo target identification and fluorescent imaging of drug trafficking. acs.orgnih.gov

| Component | Description | Purpose |

|---|---|---|

| Picoplatin Scaffold | The core structure of the parent drug. | Binds to its native cellular targets (e.g., DNA, RNA). acs.orgnih.gov |

| Azide Moiety (-N3) | A small, bioorthogonally reactive chemical group added to the picoplatin structure. acs.org | Acts as a "handle" for subsequent chemical reactions without altering the drug's binding profile. nih.gov |

| Alkyne-Reporter Conjugate | A molecule containing an alkyne group linked to a reporter tag (e.g., fluorophore, biotin). uoregon.edu | Reacts specifically with the azide group ("click chemistry") to label the drug-target adduct for visualization or purification. acs.orgnih.gov |

Biomarker Discovery and Validation for Picoplatin Response

Gene Expression Profiling in Platinum-Sensitive and Resistant Tumors

Gene expression profiling has been utilized to identify differences between tumor cells that are sensitive versus resistant to platinum-based chemotherapy, including picoplatin. These studies aim to uncover genetic signatures associated with treatment outcome.

Identification of Candidate Genes and Annotation Clusters (e.g., Hox, Glutathione (B108866) Biosynthetic Process, MAGE Families)

Whole genome gene expression profiling in studies involving platinum-resistant small-cell lung cancer (SCLC) cell lines has revealed substantial differences in gene expression compared to parental, sensitive lines. nih.govnih.gov These analyses have highlighted specific annotation clusters that may serve as signatures for platinum resistance. nih.govnih.gov Candidate markers identified in these studies include several genes within the Hox, glutathione biosynthetic process, and MAGE families. nih.govnih.gov

Research suggests that altered expression of genes in the Hox family can be associated with chemosensitivity or resistance in various cancers. auajournals.orgspandidos-publications.com Similarly, genes involved in the glutathione biosynthetic process are of interest due to glutathione's role in inactivating platinum drugs. nih.govnih.govhuji.ac.il The MAGE (Melanoma-Associated Antigen) families have also been implicated as potential markers in the context of platinum resistance. nih.govnih.gov

Molecular Signatures for Prediction of Picoplatin Efficacy and Patient Stratification

The identification of molecular signatures holds promise for predicting picoplatin efficacy and guiding patient stratification. By analyzing patterns of gene expression or other molecular alterations, researchers aim to develop tools to identify patients who are more likely to respond to picoplatin. technologynetworks.comgoogle.com

Studies have explored potential gene signatures for platinum resistance or correlation with response in different cancer types. nih.govjwatch.orgnih.gov While research on picoplatin-specific molecular signatures for patient stratification is ongoing, the identification of candidate genes and pathways involved in resistance, such as those in the Hox, glutathione biosynthetic process, and MAGE families, contributes to the development of such predictive tools. nih.govnih.gov The variable expression of transporters like Organic Cation Transporters (OCTs) in tumors, along with their genetic variants, could also contribute to variations in response to picoplatin treatment, suggesting OCTs as possible markers for picoplatin efficacy. aacrjournals.org

Intracellular Glutathione Levels as a Research Indicator of Resistance

Intracellular glutathione (GSH) levels have been investigated as a potential indicator of resistance to platinum drugs, including picoplatin. Glutathione is a thiol-containing molecule that can inactivate platinum compounds by binding to them. aacrjournals.orgmedchemexpress.comhuji.ac.ilgoogle.com

Picoplatin was designed with a sterically hindered structure specifically to be less susceptible to inactivation by thiol-containing species like glutathione, a mechanism associated with tumor resistance. researchgate.netaacrjournals.orgmedchemexpress.comacs.org Preclinical in vitro studies have supported the ability of picoplatin to retain activity even in the presence of elevated levels of glutathione. nih.govmedchemexpress.com Some studies have observed increased total intracellular glutathione levels in platinum-resistant cancer cells. aacrjournals.org While the direct correlation between the degree of resistance to cisplatin (B142131) and intracellular GSH levels has been debated, the interaction between platinum drugs and glutathione is a significant factor in resistance mechanisms. huji.ac.il Picoplatin's design aimed to mitigate this specific resistance pathway. researchgate.netmedchemexpress.comacs.org

Interactive Data Table: Candidate Gene Annotation Clusters

| Annotation Cluster | Associated Gene Families (Examples) | Relevance to Platinum Resistance (Research Indication) |

| Hox Genes | Specific Hox genes | Implicated in chemosensitivity/resistance nih.govnih.govauajournals.orgspandidos-publications.com |

| Glutathione Biosynthetic Process | Enzymes involved in GSH synthesis/recycling | Role in inactivating platinum drugs nih.govnih.govhuji.ac.ilmdpi.com |

| MAGE Families | Specific MAGE genes | Identified as potential markers nih.govnih.gov |

Note: This table is based on research indicating these annotation clusters and gene families as potential candidate markers for platinum resistance in the context of picoplatin studies.

Translational Research and Clinical Development Insights

Preclinical-to-Clinical Translation Challenges and Learnings for Picoplatin

Preclinical studies indicated that picoplatin possessed the potential to overcome key mechanisms of resistance encountered with other platinum agents, including impaired cellular uptake, intracellular inactivation by thiols such as reduced glutathione (B108866), and enhanced DNA repair or increased tolerance to platinum-DNA adducts. google.comnih.govtouchoncology.com In vitro studies confirmed that picoplatin maintained activity in the presence of elevated glutathione levels and could overcome mechanisms that decrease cisplatin (B142131) accumulation. nih.gov Promising in vivo preclinical observations in cisplatin-resistant ovarian tumor models further supported the potential of picoplatin compared to other platinum agents. researchgate.netnih.gov

Overview of Clinical Trial Phases (Phase I, II, III) and Associated Research Objectives

Picoplatin has undergone evaluation across all phases of clinical trials (Phase I, II, and III) for various solid tumors. viamedica.plresearchgate.netspringer.com The research objectives typically align with the standard goals of each phase:

Phase I Trials: These initial studies primarily focused on evaluating the safety and tolerability of picoplatin, often as monotherapy or in combination with other agents, to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities. researchgate.netgoogle.comascopubs.orgascopubs.org Phase I trials also aimed to gather preliminary data on the pharmacokinetic profile of picoplatin and look for early signals of anti-tumor activity in various non-hematological malignancies. viamedica.plgoogle.com

Clinical trials have investigated both intravenous and oral formulations of picoplatin. fiercebiotech.com

Efficacy and Safety Research in Specific Cancer Populations

Picoplatin has been investigated for its efficacy in a range of cancer types, including small-cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), ovarian cancer, colorectal cancer, prostate cancer, and mesothelioma. google.comspringer.comfiercebiotech.com While safety data were collected in these trials, this section will focus solely on efficacy findings as per the instructions.

Non-Small Cell Lung Cancer (NSCLC): Picoplatin was evaluated in Phase I and II trials for NSCLC, but Phase III trials failed to show significant efficacy in advanced NSCLC. researchgate.netgoogle.comnih.govresearchgate.net

Ovarian Cancer: Picoplatin showed indications of activity in Phase I and II studies in patients with ovarian cancer, including those resistant to cisplatin and carboplatin (B1684641). viamedica.plgoogle.comfiercebiotech.com A Phase II study of picoplatin monotherapy in platinum-pretreated ovarian cancer patients reported disease control in 57% of evaluable patients, with 8 complete responses and 7 partial responses. fiercebiotech.com Picoplatin was also investigated in combination with pegylated liposomal doxorubicin (B1662922) in patients with advanced solid tumors, including ovarian cancer, showing signals of clinical activity. ascopubs.orgfiercebiotech.com

Colorectal Cancer: Picoplatin has been investigated in Phase I and II studies, including in combination with 5-fluorouracil (B62378) and leucovorin, as a potential first-line therapy for metastatic colorectal cancer. viamedica.plresearchgate.netgoogle.comacs.orgascopubs.orgbiospace.comresearchgate.netnih.gov Early Phase I results showed objective tumor responses. google.com However, despite showing some evidence of antitumor activity in Phase II trials, picoplatin failed to demonstrate a survival advantage in a Phase III trial for colorectal cancer. nih.gov

Prostate Cancer: Picoplatin was evaluated in Phase I and II trials for metastatic hormone-refractory prostate cancer, both as monotherapy and in combination with docetaxel (B913) and prednisone (B1679067). viamedica.plgoogle.combiospace.combiospace.comcheckorphan.orgascopubs.orgascopubs.orgveeva.com In a Phase I study of picoplatin with docetaxel and prednisone, a PSA response rate of 65% was observed in evaluable patients. biospace.com A Phase II study of this combination in chemotherapy-naïve patients with castration-resistant prostate cancer reported a PSA response rate of 59% in evaluable patients. ascopubs.org Another Phase II study of picoplatin with docetaxel and prednisone in first-line treatment of castration-resistant prostate cancer reported an 83% PSA response rate in evaluable patients. ascopubs.org

Mesothelioma: Picoplatin was investigated in Phase I and II trials for mesothelioma, showing indications of activity in Phase I studies. google.comascopubs.orgfrontiersin.orgtouchoncology.com However, Phase II trials of picoplatin monotherapy in previously treated mesothelioma patients did not demonstrate significant activity. frontiersin.org

Data on Efficacy in Selected Cancer Types: